![molecular formula C15H32O2Si B14185353 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol CAS No. 917882-98-5](/img/structure/B14185353.png)
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is an organic compound that features a tert-butyl(dimethyl)silyl group attached to an octenol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The resulting silyl-protected alcohol can then be subjected to further functionalization to introduce the octenol moiety .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of protecting group chemistry and standard organic synthesis techniques would apply.
Análisis De Reacciones Químicas
Types of Reactions
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Saturated alcohols.
Substitution: Various substituted silyl ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl-protected substrates.
Medicine: Potential use in the development of pharmaceuticals where silyl protection is required for stability.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol primarily involves its role as a protecting group in organic synthesis. The tert-butyl(dimethyl)silyl group protects hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites in the molecule. This protection is crucial in multi-step synthesis processes where specific functional group manipulation is required .
Comparación Con Compuestos Similares
Similar Compounds
- 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-ethyloct-3-en-2-ol
- 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-one
Uniqueness
8-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyloct-3-en-2-ol is unique due to its specific structural configuration, which combines a silyl-protected alcohol with an octenol backbone. This combination allows for selective reactions and functional group transformations that are not possible with other similar compounds .
Propiedades
Número CAS |
917882-98-5 |
|---|---|
Fórmula molecular |
C15H32O2Si |
Peso molecular |
272.50 g/mol |
Nombre IUPAC |
8-[tert-butyl(dimethyl)silyl]oxy-4-methyloct-3-en-2-ol |
InChI |
InChI=1S/C15H32O2Si/c1-13(12-14(2)16)10-8-9-11-17-18(6,7)15(3,4)5/h12,14,16H,8-11H2,1-7H3 |
Clave InChI |
YOTGQMDHXNGDDI-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C(C)CCCCO[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-[(1S)-1-phenylethyl]-](/img/structure/B14185272.png)
![6-[3-(Trifluoromethoxy)phenyl]pyridine-2,4-dicarbonitrile](/img/structure/B14185279.png)
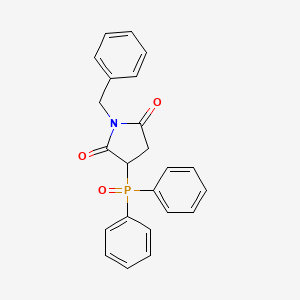
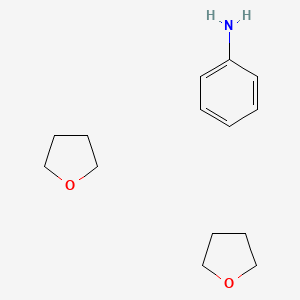
![5-[5-(1-Hydroxynonyl)oxolan-2-YL]pentanoic acid](/img/structure/B14185301.png)
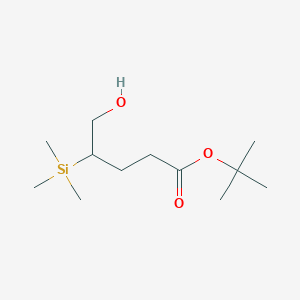
![2-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-1,2-thiazol-3(2H)-one](/img/structure/B14185308.png)
![3-(3H-Naphtho[2,1-b]pyran-3-ylidene)butan-2-one](/img/structure/B14185315.png)
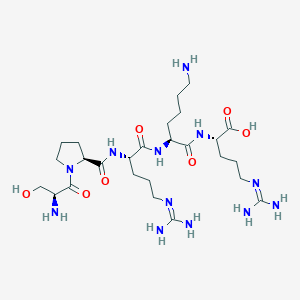
![9-Bromo-6-[(morpholin-4-yl)methyl]benzo[h]isoquinolin-1(2H)-one](/img/structure/B14185328.png)
![Urea, N-(2-pyridinylmethyl)-N'-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-](/img/structure/B14185331.png)
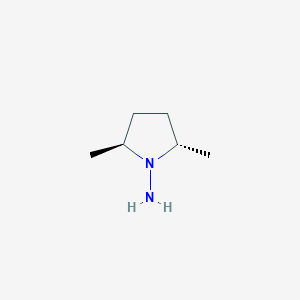
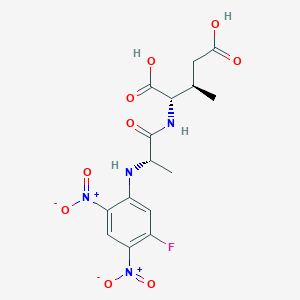
![2-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B14185350.png)
